3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c16-11-8-19-13(18)15(11)10-4-6-14(7-5-10)12(17)9-2-1-3-9/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYMWXISWKARBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)N3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione are soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . These enzymes play crucial roles in the metabolism of fatty acids and other bioactive lipids, and their inhibition can have significant effects on cellular signaling pathways.
Mode of Action
This compound acts as a dual inhibitor of sEH and FAAH. By binding to the active sites of these enzymes, it prevents them from catalyzing their respective reactions. This inhibition disrupts the normal metabolic pathways of fatty acids and other lipids, leading to changes in cellular signaling.
Biochemical Pathways
The inhibition of sEH and FAAH affects several biochemical pathways. sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), bioactive lipids that have vasodilatory and anti-inflammatory effects. FAAH, on the other hand, is responsible for the breakdown of endocannabinoids, which are involved in pain sensation, mood, and memory. By inhibiting these enzymes, the compound can potentially enhance the effects of EETs and endocannabinoids.
Pharmacokinetics
Based on its structural similarity to other piperidine derivatives, it is likely to have good oral bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be further investigated to provide a comprehensive understanding of its pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific cellular context. In general, inhibition of sEH and FAAH can lead to increased levels of EETs and endocannabinoids, respectively. This can result in enhanced vasodilation, reduced inflammation, and altered pain sensation and mood.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to bind to its targets. Additionally, individual variations in enzyme levels and activity can also influence the compound’s efficacy.
Biological Activity
3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : CHNO
- Molecular Weight : 266.29 g/mol
- CAS Number : 2034384-36-4
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial protein synthesis. It interacts with the peptidyl transferase center of the bacterial ribosome, which prevents the formation of peptide bonds necessary for protein synthesis. This mechanism is similar to that of other oxazolidinone derivatives, which have been developed as antibiotics.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of 3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione against various bacterial strains. The following table summarizes the antimicrobial efficacy observed in laboratory settings:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 4 µg/mL | Resistant strains included |
| Escherichia coli | 8 µg/mL | Effective against both gram-positive and gram-negative bacteria |
| Pseudomonas aeruginosa | 16 µg/mL | Limited efficacy noted |
Case Studies
- Antibacterial Efficacy : A study published in a peer-reviewed journal evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it exhibited a significant reduction in bacterial load in vitro, suggesting potential for therapeutic use in treating resistant infections.
- Cytotoxicity Against Cancer Cells : In another investigation focusing on its anticancer properties, 3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione was tested on human cancer cell lines. The compound showed promising cytotoxic effects, particularly against breast and lung cancer cells, with IC values ranging from 10 to 20 µM.
Antimicrobial Studies
Research has shown that oxazolidinone derivatives can act synergistically with other antibiotics, enhancing their efficacy. A combination study involving this compound and traditional antibiotics like vancomycin revealed a lower MIC when used together against resistant strains.
Safety Profile
Toxicological assessments indicate that while the compound exhibits potent biological activity, it also presents a favorable safety profile at therapeutic doses. Further studies are required to fully understand its pharmacokinetics and potential side effects.
Comparison with Similar Compounds
Structural Analogues with Oxazolidine-2,4-dione Cores
The oxazolidine-2,4-dione scaffold is a common feature in several compounds, but substituent variations significantly influence their properties:
Key Observations :
- The target compound’s cyclobutanecarbonyl group may enhance metabolic stability compared to simpler alkyl or aryl substituents in analogs like the methoxy-substituted derivative .
Piperidine Derivatives with Varied Substituents
Piperidine-based compounds exhibit diverse bioactivities depending on substituents:
Key Observations :
- DMPI and CDFI () demonstrate that bulky aromatic substituents on piperidine enhance antimicrobial synergism. The target compound’s cyclobutanecarbonyl group, though less bulky, may offer similar synergism if paired with appropriate pharmacophores .
- 4-(1,3-Dioxolan-2-yl)piperidine () highlights the role of oxygen-rich substituents in improving solubility, a feature that could be compared to the cyclobutanecarbonyl group’s lipophilic nature .
Substituent-Driven Property Modifications
The nature of substituents on the piperidine or oxazolidinedione rings critically impacts physicochemical properties:
- Cyclobutanecarbonyl vs. Nicotinoyl Groups: The compound in (3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione) incorporates a methylthio-nicotinoyl group, increasing molecular weight (335.4 g/mol) and introducing sulfur-based polarity. In contrast, the target compound’s cyclobutanecarbonyl group may prioritize rigidity and metabolic stability over polarity .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(1-(cyclobutanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione?
The synthesis involves two key steps:
- Oxazolidine-2,4-dione core formation : A phosphorus-mediated carboxylative condensation using atmospheric CO₂ with α-ketoesters and amines under mild, transition-metal-free conditions .
- Piperidine acylation : Reacting 4-piperidone derivatives with cyclobutanecarbonyl chloride in the presence of a base (e.g., NaOH) to introduce the cyclobutanecarbonyl group, followed by deprotection if necessary .
Key considerations : Optimize reaction time (10–24 hours) and solvent choice (e.g., dioxane or DMF) to achieve yields >70%.
Q. How is the structural integrity of this compound validated post-synthesis?
Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Identify characteristic peaks (e.g., oxazolidine-dione carbonyl at ~160–170 ppm, piperidine protons at δ 1.5–3.5) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ for C₁₅H₂₀N₂O₄: expected m/z 292.14) .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. What safety protocols are critical for handling this compound?
- Toxicity : Similar oxazolidinediones exhibit cytotoxicity (e.g., IC₅₀ = 5 mg/L in human lymphocytes) .
- Protective measures : Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers at –20°C .
- Emergency response : For skin contact, wash with 0.1 M NaOH followed by ethanol .
Advanced Research Questions
Q. What mechanistic insights explain the formation of the oxazolidine-2,4-dione ring?
The phosphorus-mediated reaction involves:
Q. How do structural modifications at the piperidine or cyclobutane moieties influence bioactivity?
- Piperidine substitution : Acylation with bulkier groups (e.g., benzyl vs. cyclobutane) alters lipophilicity and target binding. For example, 1-acyl-piperidine derivatives show enhanced CNS penetration .
- Cyclobutane rigidity : The strained cyclobutane may improve metabolic stability compared to linear alkyl chains .
Experimental design : Synthesize analogs (e.g., cyclohexanecarbonyl or aryl variants) and compare IC₅₀ values in enzyme inhibition assays.
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix interference : Serum proteins and lipids can mask HPLC-UV signals. Use SPE (solid-phase extraction) with C18 cartridges for cleanup .
- Detection limits : LC-MS/MS with MRM (multiple reaction monitoring) improves sensitivity (LOQ < 1 ng/mL) .
Reference data : NMR chemical shifts (e.g., piperidine-CH₂ at δ 2.8–3.2) aid in peak assignment .
Q. Are there predictive models for its interactions with biological targets?
- Docking studies : Model the compound into enzyme active sites (e.g., HDACs or kinases) using AutoDock Vina. The oxazolidine-dione moiety may chelate metal ions critical for catalysis .
- MD simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD < 2 Å indicates strong target engagement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
